molecular formula C11H16N4O B3300557 N-Methyl-2-Piperazin-1-Yl-Nicotinamide CAS No. 902837-15-4

N-Methyl-2-Piperazin-1-Yl-Nicotinamide

Cat. No. B3300557
CAS RN: 902837-15-4
M. Wt: 220.27 g/mol
InChI Key: PKJNZUNKHVUUBC-UHFFFAOYSA-N
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Description

“N-Methyl-2-Piperazin-1-Yl-Nicotinamide” is a chemical compound with the molecular formula C11H16N4O . It is also known by other names such as n-methyl-2-piperazin-1-yl-nicotinamide, n-methyl-2-1-piperazinyl nicotinamide, n-methyl-2-piperazin-1-yl pyridine-3-carboxamide, and others .


Molecular Structure Analysis

The molecular structure of “N-Methyl-2-Piperazin-1-Yl-Nicotinamide” can be represented by the SMILES string CCN(C(C1=CC=CN=C1N2CCNCC2)=O)C . The molecular weight of this compound is 220.28 .


Physical And Chemical Properties Analysis

“N-Methyl-2-Piperazin-1-Yl-Nicotinamide” is a solid compound . Its molecular weight is 220.28 , and its molecular formula is C11H16N4O .

Mechanism of Action

While the specific mechanism of action for “N-Methyl-2-Piperazin-1-Yl-Nicotinamide” is not available, similar compounds have been evaluated for their anti-tubercular activity against Mycobacterium tuberculosis .

properties

IUPAC Name

N-methyl-2-piperazin-1-ylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O/c1-12-11(16)9-3-2-4-14-10(9)15-7-5-13-6-8-15/h2-4,13H,5-8H2,1H3,(H,12,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKJNZUNKHVUUBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(N=CC=C1)N2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methyl-2-Piperazin-1-Yl-Nicotinamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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